molecular formula C13H16ClNO4 B13502266 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate

methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate

Cat. No.: B13502266
M. Wt: 285.72 g/mol
InChI Key: UXNYFGDFXDHLHR-NSHDSACASA-N
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Description

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl-protected amino group and a chlorobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

    Chlorination: The butanoate chain is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.

    Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).

Major Products Formed

    Substitution: Formation of substituted amino acid derivatives.

    Hydrolysis: Formation of 2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoic acid.

    Deprotection: Formation of the free amine derivative.

Scientific Research Applications

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets such as enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-bromobutanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-fluorobutanoate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-iodobutanoate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The benzyloxycarbonyl group provides a protective function, making it useful in synthetic chemistry for the preparation of more complex molecules.

Properties

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

methyl (2S)-4-chloro-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C13H16ClNO4/c1-18-12(16)11(7-8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1

InChI Key

UXNYFGDFXDHLHR-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@H](CCCl)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)C(CCCl)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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